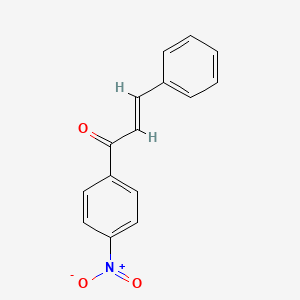

(2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one

Descripción

General Overview of Chalcone (B49325) Derivatives in Contemporary Chemical and Biological Research

Chalcones are natural pigments found in many edible plants and are considered biogenetic precursors to flavonoids and isoflavonoids. ijpsjournal.com Structurally, they are 1,3-diphenyl-2-propen-1-ones, featuring two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. nih.govacs.org This ketoethylenic moiety is a key feature responsible for their diverse biological activities. ijpsjournal.comresearchgate.net The presence of conjugated double bonds and a delocalized π-electron system across the molecule is fundamental to their chemical properties and reactivity. ijpsjournal.com

In contemporary research, both natural and synthetic chalcones are subjects of intense investigation due to their wide spectrum of pharmacological properties. nih.govacs.org These activities include anti-inflammatory, anticancer, antibacterial, antifungal, antiviral, antioxidant, and antimalarial effects, among others. ijpsjournal.comacs.organjs.edu.iq The versatility of chalcones stems from the α,β-unsaturated carbonyl group, which can react with nucleophiles like the thiol groups of cysteine residues in proteins, leading to the modulation of various biological pathways. ijpsjournal.com Furthermore, the simple structure and ease of synthesis, most commonly via the Claisen-Schmidt condensation, make chalcones highly attractive scaffolds for medicinal chemistry and drug discovery. nih.govacs.org This reaction involves the base-catalyzed condensation of an aryl ketone with an aromatic aldehyde, allowing for the creation of a vast library of derivatives by modifying the substitution patterns on the two aromatic rings. nih.govnih.gov

Rationale for Focused Investigation on (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one as a Model Chalcone

This compound, also known as 4'-nitrochalcone, serves as a valuable model compound for several reasons. nih.gov Its structure is a classic representation of the chalcone backbone, but with the significant addition of a nitro (-NO2) group on one of the phenyl rings. The nitro group is strongly electron-withdrawing, which profoundly influences the electronic distribution throughout the molecule. jocpr.com This electronic modification affects the reactivity of the α,β-unsaturated carbonyl system, making it a subject of interest for studying reaction mechanisms and structure-activity relationships. researchgate.net

The presence and position of the nitro group have been shown to be critical for the biological activities of chalcones. mdpi.com For instance, studies on various nitro-substituted chalcones have demonstrated that the position of the nitro group (ortho, meta, or para) can significantly alter their anti-inflammatory or vasorelaxant effects. mdpi.comresearchgate.net Therefore, this compound provides a fundamental framework for understanding how a key substituent modulates biological outcomes. researchgate.net Its potential as a precursor for synthesizing other compounds, such as flavonoids and various dyes, further enhances its significance as a research focus. lookchem.com

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 4'-Nitrochalcone, p-nitrochalcone |

| CAS Number | 20432-02-4 |

| Molecular Formula | C₁₅H₁₁NO₃ |

| Molecular Weight | 253.25 g/mol |

| Appearance | Bright yellow solid |

| Solubility | Insoluble in water, soluble in organic solvents |

Chemical and Physical Properties of this compound. nih.govlookchem.com

Historical Context and Evolution of Research on Chalcones Containing a Nitroaryl Moiety

The study of chalcones dates back to the late 19th century, with the term "chalcone" first coined by scientists Kostanecki and Tambor. jchemrev.com The Claisen-Schmidt condensation, the primary method for their synthesis, was also developed during this period, providing a straightforward route to these compounds. nih.gov Initial research focused on their role as plant pigments and precursors to other flavonoids.

The investigation into nitro-substituted chalcones emerged as synthetic chemistry advanced, allowing for the introduction of various functional groups onto the aromatic rings. Researchers began to explore how these substitutions influenced the compounds' properties. The introduction of the nitroaryl moiety was a significant step, as the nitro group's strong electronic effects were known to impart unique chemical and biological characteristics. jocpr.com Early studies likely focused on the synthesis and basic characterization of these new derivatives.

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c17-15(11-6-12-4-2-1-3-5-12)13-7-9-14(10-8-13)16(18)19/h1-11H/b11-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLXBMZAOTHBHSM-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101246917 | |

| Record name | (2E)-1-(4-Nitrophenyl)-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101246917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20432-02-4, 1152-48-3 | |

| Record name | (2E)-1-(4-Nitrophenyl)-3-phenyl-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20432-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Nitrochalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001152483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chalcone, 4'-nitro-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020432024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002637682 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-1-(4-Nitrophenyl)-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101246917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Optimization for 2e 1 4 Nitrophenyl 3 Phenylprop 2 En 1 One

Established Synthetic Routes: Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a cornerstone of chalcone (B49325) synthesis. This reaction involves the base- or acid-catalyzed condensation between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens. wikipedia.org For the synthesis of (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one, the reactants are 4-nitroacetophenone and benzaldehyde. researchgate.net This method is widely favored for its simplicity and effectiveness in forming the requisite carbon-carbon bonds. rsc.org

Mechanistic Aspects of Base-Catalyzed Condensation

The base-catalyzed Claisen-Schmidt condensation proceeds through a multi-step mechanism analogous to the aldol condensation.

Enolate Formation : The reaction is initiated by the abstraction of an acidic α-hydrogen from the ketone (4-nitroacetophenone) by a base, typically a hydroxide ion (OH⁻), to form a resonance-stabilized enolate. The pKa of this α-hydrogen is significantly lowered by the adjacent carbonyl group, facilitating its removal.

Nucleophilic Attack : The resulting enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (benzaldehyde). This step leads to the formation of a tetrahedral intermediate, an alkoxide.

Protonation : The alkoxide intermediate is then protonated by a solvent molecule (e.g., water or ethanol), yielding a β-hydroxy ketone, also known as an aldol adduct.

Dehydration : The β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) under the basic reaction conditions. The removal of a proton from the α-carbon leads to the formation of a new enolate, which then eliminates the hydroxide group from the β-carbon. This elimination step is highly favorable as it results in the formation of a conjugated system, the stable α,β-unsaturated carbonyl structure of the chalcone. The formation of this extended π-system is the thermodynamic driving force for the dehydration.

Influence of Solvent Systems and Catalyst Selection on Reaction Efficiency and Selectivity

The choice of catalyst and solvent system is critical in the Claisen-Schmidt condensation, significantly impacting reaction rates, yields, and the purity of the final product.

Catalyst Selection : Both base and acid catalysts are employed, though base catalysis is more common for this transformation.

Base Catalysts : Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are frequently used. unib.ac.id KOH has been reported to be slightly more effective in some cases due to the nature of the cation. unib.ac.id Heterogeneous basic catalysts, such as calcined hydrotalcites and natural phosphates, have also been explored as environmentally friendlier alternatives that simplify catalyst recovery. dicp.ac.cn

Acid Catalysts : Acid catalysis is also a viable option. Brønsted acidic ionic liquids have been demonstrated to function as both the catalyst and the solvent, offering a green alternative to traditional methods. dicp.ac.cn Solid acid catalysts, like protonated aluminate mesoporous silica, have shown high activity and selectivity, particularly under solvent-free conditions. rsc.org

Solvent Systems : The polarity and protic nature of the solvent play a crucial role.

Alcohols : Ethanol and methanol are the most common solvents used in base-catalyzed reactions. unib.ac.id They are effective at dissolving the reactants and the base, facilitating a homogeneous reaction mixture. Studies have shown that ethanol can sometimes provide better results than methanol. unib.ac.id

Aqueous Media : Micellar catalysis, using surfactants like cetyltrimethylammonium bromide (CTAB) in water, has emerged as a green chemistry approach. This method can enhance reaction rates by concentrating the reactants within the micelles. acs.org

Solvent-Free Conditions : Performing the reaction in the absence of a solvent ("neat" conditions) has been shown to produce quantitative yields, particularly with NaOH as the catalyst. wikipedia.org This approach aligns with the principles of green chemistry by reducing solvent waste.

The interplay between the catalyst and solvent is key. For instance, the effectiveness of a base catalyst can be modulated by the solvent's ability to solvate the ions involved in the reaction.

| Catalyst | Solvent | Reactants | Yield (%) | Reference |

|---|---|---|---|---|

| Potassium Hydroxide (KOH) | Ethanol | 4-nitrobenzaldehyde and 4-bromoacetophenone | 68% | scispace.com |

| Sodium Hydroxide (NaOH) | Ethanol | Benzaldehyde derivatives and 2-acetylpyridine | Lower than KOH | unib.ac.id |

| Potassium Hydroxide (KOH) | Ethanol | Benzaldehyde derivatives and 2-acetylpyridine | 60.47% | unib.ac.id |

| Brønsted Acidic Ionic Liquid | Ionic Liquid (dual role) | Benzaldehyde and Acetophenone | Good activity | dicp.ac.cn |

| HAlMSN (Solid Acid) | Solvent-Free | Benzaldehyde and Acetophenone | 97% | rsc.org |

Optimization of Reaction Parameters (Temperature, Time, Stoichiometry) for Maximizing Yield and Purity

Systematic optimization of reaction parameters is essential for maximizing the yield and purity of this compound. Key parameters include temperature, reaction duration, and the molar ratio of the reactants.

Temperature : Claisen-Schmidt condensations are often conducted at room temperature. scispace.com However, in some cases, moderate heating can increase the reaction rate. For microwave-assisted synthesis, temperatures can be raised significantly (e.g., 60-140 °C) for very short periods. dicp.ac.cnnih.gov The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of side products, such as those from self-condensation of the ketone or Cannizzaro reactions of the aldehyde.

Time : Reaction times can vary widely, from a few minutes to 24 hours or more, depending on the reactivity of the substrates, the catalyst, and the temperature. scispace.com Microwave-assisted syntheses have drastically reduced reaction times, often to under 10 minutes. nih.gov Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal time for quenching the reaction to maximize the yield of the desired product.

Stoichiometry : The molar ratio of the aldehyde to the ketone is a critical parameter. An excess of the aldehyde (benzaldehyde) is sometimes used to ensure complete consumption of the more valuable ketone and to prevent self-condensation of the enolizable ketone. Research on similar chalcone syntheses has shown that the highest yield was achieved with a 2:1 molar ratio of benzaldehyde to acetophenone. rsc.org Using an excess of the aldehyde can dilute the ketone concentration, ensuring it reacts primarily with the aldehyde. rsc.org Methodologies like factorial design can be employed to systematically study the effects of multiple parameters simultaneously to identify the optimal conditions for synthesis. rsc.orgpubliscience.org

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Time | 24 hours | Reaction at room temperature with KOH/ethanol yielded 68% of a similar chalcone. | scispace.com |

| Time | 5-7 minutes | Microwave irradiation method with K₂CO₃ catalyst. | |

| Temperature | Room Temperature | Common condition for conventional Claisen-Schmidt condensation. | scispace.com |

| Stoichiometry (Aldehyde:Ketone) | 2:1 | Highest product yield observed for (E)-chalcone synthesis using a solid acid catalyst. | rsc.org |

Emerging and Alternative Synthetic Strategies for Chalcones

While the Claisen-Schmidt condensation remains the predominant method, research into alternative strategies aims to improve efficiency, reduce reaction times, and enhance the environmental profile of chalcone synthesis.

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating a wide range of chemical reactions. In the context of chalcone synthesis, microwave irradiation offers several advantages over conventional heating methods. The primary benefit is a dramatic reduction in reaction time, from many hours to mere minutes, coupled with often significant increases in product yields. nih.gov

This rate enhancement is attributed to the efficient and direct heating of the reaction mixture through dielectric heating, which minimizes thermal gradients and can lead to temperatures higher than the solvent's boiling point in sealed vessels. For the synthesis of chalcones, a mixture of the ketone, aldehyde, and a catalyst (often a solid support-based catalyst like iodine-alumina or anhydrous K₂CO₃) can be irradiated under solvent-free conditions. nih.gov This combination of microwave heating and solvent-free reaction conditions represents a highly efficient and environmentally benign approach, with reported yields for various chalcones reaching 79-95% in under two minutes. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling for chalcone scaffold construction)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful methods for forming carbon-carbon bonds and have been adapted for the synthesis of complex molecular architectures, including the chalcone scaffold. mdpi.com The Suzuki-Miyaura reaction typically couples an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. nih.gov

For the construction of the this compound scaffold, a convergent strategy using a Suzuki-Miyaura coupling could be envisioned. One plausible route involves the coupling of two key fragments:

Fragment A : An arylboronic acid, such as phenylboronic acid.

Fragment B : An α,β-unsaturated carbonyl compound containing a halide, for example, (2E)-3-bromo-1-(4-nitrophenyl)prop-2-en-1-one.

The palladium-catalyzed reaction between these two fragments would directly form the C-C bond between the phenyl ring and the β-carbon of the enone system, yielding the final chalcone. This strategy offers high functional group tolerance and allows for the late-stage introduction of one of the aromatic rings, providing flexibility for creating diverse chalcone derivatives. While more complex and costly than the Claisen-Schmidt condensation due to the need for pre-functionalized starting materials and a palladium catalyst, this approach is valuable for synthesizing structures that may be difficult to access through traditional condensation methods. rsc.org

Green Chemistry Approaches in the Synthesis of this compound

The development of environmentally benign synthetic methodologies for chalcones, including this compound, is a significant focus of contemporary chemical research. Green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the classical Claisen-Schmidt condensation reaction. These approaches prioritize the use of safer solvents, reusable catalysts, and energy-efficient reaction conditions.

Solvent-Free Reaction Conditions

Carrying out reactions without a solvent is a cornerstone of green chemistry, as it eliminates solvent-related waste, toxicity, and purification challenges. For the synthesis of this compound and related nitrochalcones, solvent-free methods, often employing grinding or microwave irradiation, have proven to be highly effective.

In a typical solvent-free synthesis via grinding, solid reactants (4-nitroacetophenone and benzaldehyde) are combined with a solid base catalyst, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a mortar and pestle. The mechanical energy from grinding initiates the reaction, often leading to high yields in a significantly shorter time compared to traditional solvent-based methods. This technique is not only environmentally friendly but also simple and cost-effective.

Research on the synthesis of structurally similar nitrochalcones under solvent-free grinding conditions has demonstrated the efficiency of this approach. For instance, the reaction of 4-hydroxyacetophenone with 4-nitrobenzaldehyde using a grinding technique yielded the desired chalcone in a short period with a good yield. nih.govresearchgate.net

Key Research Findings for Solvent-Free Synthesis of Nitrochalcones:

| Reactant A | Reactant B | Catalyst | Reaction Time | Yield (%) | Reference |

| 4-Hydroxyacetophenone | 4-Nitrobenzaldehyde | NaOH | 45 minutes | 70.63 | nih.govresearchgate.net |

| 4-Methoxyacetophenone | 4-Nitrobenzaldehyde | NaOH | Not Specified | 54.42 |

Microwave-assisted organic synthesis (MAOS) under solvent-free conditions is another powerful green technique. The direct absorption of microwave energy by the reactants often leads to a rapid increase in temperature, dramatically accelerating the reaction rate and affording high yields in minutes. This method avoids the use of bulk solvents for heating and can be more energy-efficient than conventional heating.

Utilization of Heterogeneous Catalysts (e.g., Zeolites)

The replacement of homogeneous catalysts, such as NaOH or KOH which can be difficult to separate from the reaction mixture, with solid, reusable heterogeneous catalysts is a key aspect of green synthesis. Heterogeneous catalysts simplify product purification, reduce waste, and allow for continuous flow processes. Zeolites are particularly promising heterogeneous catalysts due to their porous structure, high thermal stability, and tunable acidity or basicity. mdpi.com

Zeolites are crystalline aluminosilicates with a well-defined microporous structure. By exchanging the charge-balancing cations within the zeolite framework (e.g., with alkali metal ions like Cesium), strong basic sites can be created on the surface, which are effective in catalyzing base-mediated reactions like the Claisen-Schmidt condensation.

A study on the Claisen-Schmidt condensation of benzaldehyde and acetophenone, the parent reaction for the synthesis of the target compound, utilized a hierarchical Cs–pollucite nanozeolite as a recyclable solid base catalyst. The reaction was performed under solvent-free conditions with non-microwave instant heating, achieving high conversion and selectivity to chalcone. mdpi.com The catalyst demonstrated excellent reusability over multiple reaction cycles without a significant loss in activity. mdpi.com

Performance of Zeolite Catalyst in Claisen-Schmidt Condensation:

| Catalyst | Reactant Ratio (Acetophenone:Benzaldehyde) | Temperature (°C) | Time (min) | Conversion (%) | Selectivity to Chalcone (%) | Reference |

| Hierarchical Cs–pollucite (CP-2.0) | 5:15 mmol | 200 | 100 | 82.2 | 100 | mdpi.com |

The success of this model reaction strongly suggests that basic zeolites can be effectively employed for the synthesis of this compound, offering a greener alternative to traditional homogeneous base catalysis.

Aqueous Media Synthesis

Water is considered the ultimate green solvent due to its non-toxicity, non-flammability, availability, and low cost. Performing organic reactions in water, however, can be challenging due to the poor solubility of many organic reactants. To overcome this, micellar catalysis, which involves the use of surfactants in water, has emerged as a viable strategy.

In an aqueous micellar medium, surfactant molecules self-assemble to form micelles, which have a hydrophobic core and a hydrophilic exterior. These micelles can encapsulate the nonpolar organic reactants (4-nitroacetophenone and benzaldehyde), effectively creating a "microreactor" environment that facilitates the reaction. The use of cationic surfactants like cetyltrimethylammonium bromide (CTAB) has been shown to promote the Claisen-Schmidt condensation. acs.org

A study on the synthesis of chalcones in aqueous micellar media demonstrated that reactions proceed efficiently at room temperature. For the reaction involving 4-nitroacetophenone, good yields were obtained using various surfactants, highlighting the potential of this method for the synthesis of the target compound. acs.org This approach not only leverages the benefits of water as a solvent but also often allows for milder reaction conditions.

Chalcone Synthesis in Aqueous Micellar Media:

| Acetophenone Derivative | Surfactant (2%) | Base | Time (h) | Yield (%) | Reference |

| Acetophenone | CTAB | NaOH | 24 | 61 | acs.org |

| 4-Bromoacetophenone | Tween 80 | NaOH | 24 | 86 | acs.org |

| 4-Nitroacetophenone | Tween 80 | NaOH | 24 | 72 | acs.org |

The use of aqueous media, especially when combined with energy-efficient techniques like ultrasound irradiation, represents a significant step towards a truly sustainable synthesis of this compound and other valuable chalcone derivatives. researchgate.net

Advanced Structural Characterization and Conformational Analysis of 2e 1 4 Nitrophenyl 3 Phenylprop 2 En 1 One

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction stands as the definitive method for elucidating the atomic arrangement of a crystalline solid. Studies on (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one have provided a detailed molecular and supramolecular picture. nih.govresearchgate.net

The conformation of the enone moiety (–C=C–C=O) is a key structural feature of chalcones. In the solid state, this compound adopts an s-cis configuration where the olefinic double bond and the carbonyl group are on the same side of the connecting single bond. nih.govresearchgate.net This is confirmed by the O1—C9—C8—C7 torsion angle, which is determined to be a nearly planar 0.5 (2)°. nih.govresearchgate.net This conformation is typical for many chalcone (B49325) derivatives in the solid state. nih.govresearchgate.net

The orientation of the nitro group relative to the phenyl ring to which it is attached is also a critical parameter. The dihedral angle between the plane of the nitro group (N1/O2/O3) and the plane of the C10-C15 benzene ring is 10.80 (11)°. nih.gov This slight twist from coplanarity is a common feature in nitro-substituted aromatic compounds. scispace.comresearchgate.net

In the crystal lattice, individual molecules of this compound are not isolated but are organized into a higher-order supramolecular architecture stabilized by specific intermolecular interactions. The primary forces responsible for the crystal packing are C-H···O hydrogen bonds. nih.govresearchgate.net These interactions link the molecules into a two-dimensional network that extends parallel to the (104) plane of the crystal. nih.govresearchgate.net The specific geometries of these hydrogen bonds have been determined with precision. nih.gov

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| C1—H1···O1ⁱ | 0.95 | 2.47 | 3.3314 (15) | 150 |

| C5—H5···O3ⁱⁱ | 0.95 | 2.56 | 3.4635 (16) | 160 |

Comprehensive Spectroscopic Investigations for Elucidating Molecular Structure and Dynamics

Spectroscopic techniques provide complementary information to diffraction methods, offering insights into the vibrational properties of molecules, which are directly related to their functional groups and bonding characteristics.

Both FT-IR and FT-Raman spectroscopies probe the vibrational modes of a molecule. thermofisher.com While FT-IR measures the absorption of infrared radiation, FT-Raman measures the inelastic scattering of laser light. thermofisher.com Together, they provide a comprehensive vibrational fingerprint of the compound.

The vibrational spectra of this compound are characterized by absorption bands corresponding to the various functional groups present in the molecule. The assignment of these bands is based on established group frequencies for chalcones and related organic compounds. fabad.org.trnih.govscialert.net

FT-IR Spectral Data: The FT-IR spectrum shows characteristic bands for the carbonyl, nitro, and aromatic moieties. The C=O stretching vibration is particularly intense and is a hallmark of the chalcone structure.

| Frequency (cm⁻¹) | Assignment | Description |

|---|---|---|

| 3120–3080 | ν(C-H) | Aromatic C-H stretching vibrations. fabad.org.tr |

| 3030–3010 | ν(=C-H) | Olefinic C-H stretching vibration. fabad.org.tr |

| ~1665 | ν(C=O) | Stretching of the α,β-unsaturated keto group. fabad.org.trbiointerfaceresearch.com |

| ~1600 | ν(C=C) | Aromatic C=C ring stretching. fabad.org.trresearchgate.net |

| ~1580 | ν(C=C) | Olefinic C=C double bond stretching. fabad.org.tr |

| ~1520 | νₐₛ(NO₂) | Asymmetric stretching of the nitro group. |

| ~1350 | νₛ(NO₂) | Symmetric stretching of the nitro group. |

| 1300–1000 | β(C-H) | In-plane aromatic C-H bending vibrations. scialert.net |

| < 900 | γ(C-H) | Out-of-plane aromatic C-H bending vibrations. biointerfaceresearch.com |

FT-Raman Spectral Data: The FT-Raman spectrum complements the FT-IR data. Aromatic ring vibrations and symmetric vibrations, such as the symmetric stretch of the nitro group, often show strong intensity in the Raman spectrum.

| Frequency (cm⁻¹) | Assignment | Description |

|---|---|---|

| 3120–3060 | ν(C-H) | Aromatic and olefinic C-H stretching vibrations. scialert.net |

| ~1660 | ν(C=O) | Stretching of the α,β-unsaturated keto group. researchgate.net |

| ~1600 | ν(C=C) | Aromatic C=C ring stretching, often strong in Raman. |

| ~1580 | ν(C=C) | Olefinic C=C double bond stretching. researchgate.net |

| ~1350 | νₛ(NO₂) | Symmetric stretching of the nitro group, typically a strong Raman band. |

| ~1000 | Aromatic ring breathing mode. |

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman))

Conformational Sensitivity of Vibrational Modes

The vibrational spectrum of this compound is highly sensitive to its molecular conformation. Chalcones can exist in two primary planar conformations around the Cα-C(O) single bond: s-cis and s-trans. X-ray crystallography studies on this compound confirm that in the solid state, the molecule adopts the s-cis conformation, where the carbonyl group (C=O) and the olefinic double bond (C=C) are on the same side of the connecting single bond. nih.govresearchgate.net This conformation is characterized by a torsion angle (O=C—Cα=Cβ) close to zero. researchgate.net

This conformational preference directly influences key vibrational modes observed in Fourier-Transform Infrared (FTIR) and Raman spectroscopy. The most indicative vibrations are the stretching modes of the carbonyl (ν(C=O)) and the olefinic (ν(C=C)) bonds.

Carbonyl Stretching (ν(C=O)): In the s-cis conformer, the carbonyl group experiences significant conjugation with the π-system of the enone bridge and the aromatic rings. This delocalization of electron density slightly weakens the C=O double bond, resulting in a lower vibrational frequency compared to a non-conjugated ketone. Typically, for chalcones, this band appears in the 1630-1660 cm⁻¹ region. researchgate.net The precise frequency is sensitive to the planarity of the molecule; any deviation from planarity would disrupt conjugation and shift the ν(C=O) band to a higher wavenumber.

Olefinic Stretching (ν(C=C)): The stretching vibration of the α,β-unsaturated double bond is also coupled with the rest of the conjugated system. Its frequency is influenced by the conformation and the electronic effects of the substituents on the aromatic rings.

Therefore, the vibrational spectrum serves as a sensitive probe of the molecule's conformational state, with the frequencies of key functional groups like the carbonyl and olefinic bonds providing direct insight into the planarity and conjugation efficiency of the system.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing unambiguous information about its carbon skeleton and proton environments.

Elucidation of Chemical Shifts and Coupling Constants for Stereochemical Assignment

The ¹H and ¹³C NMR spectra provide definitive evidence for the structure and, crucially, the stereochemistry of the molecule. The key feature for assigning the E-configuration of the double bond is the coupling constant between the two vinylic protons, H-α and H-β.

In the ¹H NMR spectrum, the vinylic protons appear as distinct doublets. The proton H-α (adjacent to the carbonyl group) is typically found further downfield than H-β due to the deshielding effect of the carbonyl. The most critical diagnostic feature is the magnitude of the vicinal coupling constant (JHαHβ). For a trans or (E) configuration, this value is consistently large, typically in the range of 15.0 to 17.0 Hz. iucr.orgnih.gov This large coupling constant is characteristic of a dihedral angle of approximately 180° between the two protons, confirming the (E)-geometry of the propenone bridge. nih.gov The aromatic protons appear as multiplets in the downfield region, with the protons on the 4-nitrophenyl ring being particularly deshielded due to the strong electron-withdrawing nature of the nitro group.

The ¹³C NMR spectrum complements the proton data, showing distinct resonances for each carbon atom. The carbonyl carbon (C=O) is the most downfield signal, typically appearing around 188-190 ppm. rsc.org The vinylic carbons, C-α and C-β, are also characteristic, and the signals for the aromatic carbons reflect the substitution pattern.

| ¹H NMR Data | ¹³C NMR Data | ||

|---|---|---|---|

| Assignment | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |

| H-α (vinylic) | ~7.5 (d, J ≈ 15.6 Hz) | C=O | ~188.8 |

| H-β (vinylic) | ~7.8 (d, J ≈ 15.6 Hz) | C-β (vinylic) | ~147.7 |

| Phenyl-H | 7.40-7.66 (m) | C-α (vinylic) | ~123.4 |

| 4-Nitrophenyl-H | 8.03-8.29 (m) | Aromatic C | 123.0-143.0 |

| C-NO₂ | ~150.0 |

Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR)

While 1D NMR is powerful, two-dimensional (2D) NMR techniques provide definitive confirmation of the molecular structure by revealing correlations between nuclei. For this compound, several 2D NMR experiments are instrumental. researchgate.netmdpi.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows which protons are coupled to each other. A strong cross-peak between the signals of H-α and H-β would be observed, confirming their vicinal relationship across the double bond. mdpi.com It would also reveal the coupling networks within the two separate aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. It allows for the unambiguous assignment of each protonated carbon by correlating the ¹H and ¹³C signals. For example, the signals for H-α and H-β would correlate to the signals for C-α and C-β, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It is crucial for piecing together the molecular skeleton. Key expected correlations would include:

H-α correlating to the carbonyl carbon (C=O) and carbons of the phenyl ring.

H-β correlating to carbons of the 4-nitrophenyl ring.

The protons on the 4-nitrophenyl ring correlating to the carbonyl carbon.

Together, these advanced NMR techniques provide an irrefutable map of the molecule's connectivity, confirming the identity and structure of this compound. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Pathway Analysis

UV-Vis spectroscopy is a powerful tool for probing the electronic structure of this compound, a molecule characterized by an extensive conjugated π-electron system. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org The wavelengths at which absorption occurs are determined by the energy difference between these states.

In this chalcone, the principal electronic transitions involve the promotion of electrons from π bonding orbitals and n (non-bonding) orbitals to π* (antibonding) orbitals. elte.hu

π → π Transitions:* These are high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The extensive conjugation involving the two aromatic rings and the α,β-unsaturated carbonyl system lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), shifting this absorption to a longer wavelength (a bathochromic or red shift). libretexts.org This transition is responsible for the major, intense absorption band in the UV-Vis spectrum of the compound.

n → π Transitions:* These are lower-intensity transitions resulting from the promotion of an electron from a non-bonding orbital (the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. This transition is symmetry-forbidden, leading to a much weaker absorption band, which is often observed as a shoulder on the main π → π* band or is completely obscured by it. elte.hu

Analysis of Absorption Maxima and Molar Absorptivities

The UV-Vis spectrum of this compound is dominated by an intense absorption band corresponding to the π → π* transition. The position of the absorption maximum (λmax) is a direct indicator of the extent of conjugation.

| Compound Type | Typical λmax (nm) | Transition Type | Relative Intensity (ε) |

|---|---|---|---|

| Unsubstituted Chalcone | ~310 | π → π | High |

| This compound | >320 | π → π | High |

| Chalcones | ~340-400 | n → π* | Low (often obscured) |

Note: Specific λmax and molar absorptivity (ε) values can vary depending on the solvent used.

The high molar absorptivity (ε) associated with the main absorption band confirms its origin as a symmetry-allowed π → π* transition. The exact λmax is sensitive to solvent polarity; polar solvents can stabilize the ground and excited states differently, leading to shifts in the absorption wavelength.

Influence of Substituents on Electronic Absorption Characteristics

Substituents on the aromatic rings play a critical role in modulating the electronic absorption properties of the chalcone framework. The 4-nitro group on one of the phenyl rings has a profound effect.

The nitro group (-NO₂) is a powerful electron-withdrawing group (a chromophore) that extends the conjugated system through resonance. mdpi.comjocpr.com This has two major consequences:

Energy Gap Reduction: The extended conjugation lowers the energy of the LUMO more than the HOMO, resulting in a smaller HOMO-LUMO energy gap. biointerfaceresearch.com

Bathochromic Shift: Because less energy is required to induce the π → π* electronic transition, the molecule absorbs light of a longer wavelength. This results in a significant bathochromic (red) shift of the λmax compared to the parent, unsubstituted chalcone. biointerfaceresearch.com The presence of the nitro group is a key reason for the compound's absorption in the near-visible part of the spectrum.

Therefore, the nitro group acts to tune the electronic properties of the molecule, enhancing its ability to absorb UV radiation and shifting its absorption maximum to longer, less energetic wavelengths.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical tool that provides crucial information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, with a molecular formula of C₁₅H₁₁NO₃, the calculated molecular weight is approximately 253.25 g/mol . nih.govnih.gov Gas chromatography-mass spectrometry (GC-MS) analysis of this compound reveals a prominent peak at an m/z of 253, corresponding to the molecular ion [M]⁺, and another significant peak at m/z 252, likely representing the loss of a hydrogen atom. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) is an essential technique for the unambiguous confirmation of a compound's elemental composition by providing highly accurate mass measurements. The theoretical monoisotopic mass of this compound has been computed to be 253.07389321 Da. nih.govnih.gov Experimental determination of the compound's mass using HRMS would be expected to yield a value in very close agreement with this theoretical mass, thereby confirming the elemental formula of C₁₅H₁₁NO₃. This high level of accuracy is instrumental in distinguishing the target compound from other potential isomers or compounds with the same nominal mass.

| Parameter | Value |

| Molecular Formula | C₁₅H₁₁NO₃ |

| Theoretical Monoisotopic Mass (Da) | 253.07389321 |

| Nominal Mass ( g/mol ) | 253.25 |

Fragmentation Pathways and Structural Information

The fragmentation pattern of a molecule in a mass spectrometer provides a virtual roadmap of its chemical structure. For chalcones, common fragmentation pathways involve the cleavage of the phenyl groups and the loss of a carbonyl group (CO). fabad.org.tr In the case of nitro-substituted chalcones such as this compound, specific fragmentation patterns emerge that provide valuable structural information.

One of the key fragmentation pathways for chalcones involves the loss of the phenyl group from either the A or B ring. fabad.org.tr For the title compound, this could result in fragments corresponding to the benzoyl cation (C₆H₅CO⁺) at m/z 105 or the nitrophenyl-ethenyl moiety. The observation of a significant peak at m/z 105 in the mass spectrum of a related 4-nitrochalcone supports this fragmentation pathway. nih.gov

Furthermore, a characteristic fragment ion at m/z 130 has been noted specifically in the mass spectra of nitro-substituted chalcones. fabad.org.tr The genesis of this fragment is a key indicator of the presence and location of the nitro group within the chalcone framework. While the loss of the carbonyl group (CO) is a common fragmentation pathway for many chalcones, it has been observed to be less prevalent in their nitro-substituted counterparts. fabad.org.tr

Computational and Quantum Chemical Investigations of 2e 1 4 Nitrophenyl 3 Phenylprop 2 En 1 One

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

At the heart of these computational investigations lies Density Functional Theory, a powerful method for approximating the solutions to the Schrödinger equation for many-electron systems. DFT allows for a detailed exploration of the molecule's ground-state properties.

Optimization of Ground State Molecular Geometries and Conformational Energy Landscapes

Theoretical calculations have been instrumental in determining the most stable three-dimensional arrangement of (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one. The molecule's core structure, an α,β-unsaturated ketone system, allows for the existence of different spatial orientations, or conformations, primarily concerning the rotation around the single bond connecting the carbonyl group and the α-carbon. These are known as the s-cis and s-trans conformers.

Computational studies have shown that for many chalcones, the s-cis conformer, where the carbonyl group and the vinyl double bond are on the same side of the intervening single bond, is more stable than the s-trans conformer researchgate.net. This preference is attributed to a greater degree of electron delocalization, which lends stability to the molecule researchgate.net. Experimental crystallographic data for this compound confirms that in the solid state, the molecule adopts an s-cis configuration researchgate.netnih.gov. The dihedral angle between the two phenyl rings in the crystal structure is reported to be 5.00(5)° researchgate.netnih.gov.

Further computational analysis of the conformational energy landscape involves mapping the energy of the molecule as a function of the rotation around key single bonds. This reveals the energy barriers between different conformations and helps to understand the molecule's flexibility and the relative populations of different conformers at a given temperature.

| Parameter | Experimental Value (Crystal Structure) | Theoretical Finding |

|---|---|---|

| Conformation | s-cis | s-cis is generally more stable |

| Dihedral Angle (between phenyl rings) | 5.00(5)° | Near-planar arrangement |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Spatial Distribution)

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap suggests that a molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. For this compound, the presence of the electron-withdrawing nitro group and the extended π-conjugated system of the chalcone (B49325) backbone are expected to significantly influence the energies of the frontier orbitals.

DFT calculations allow for the visualization of the spatial distribution of the HOMO and LUMO. In chalcone derivatives, the HOMO is typically localized over the cinnamoyl system, while the LUMO is often distributed across the entire molecule. This distribution is key to understanding the nature of electronic transitions and the regions of the molecule involved in chemical reactions.

Calculation and Interpretation of Quantum Chemical Parameters

From the energies of the HOMO and LUMO, a suite of quantum chemical parameters, often referred to as global reactivity descriptors, can be calculated. These parameters provide a quantitative measure of the molecule's reactivity and stability.

Global Hardness (η): A measure of the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap corresponds to a harder molecule, indicating greater stability.

Global Softness (S): The reciprocal of global hardness (S = 1/η). A softer molecule is more reactive.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from its surroundings. It is calculated as ω = μ2 / (2η), where μ is the electronic chemical potential (μ = -χ). This index helps to classify molecules as strong or marginal electrophiles.

These parameters are invaluable for comparing the reactivity of different chalcone derivatives and for predicting their behavior in various chemical environments.

| Quantum Chemical Parameter | Formula | Interpretation |

|---|---|---|

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Global Softness (S) | 1 / η | Indicator of chemical reactivity |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Ability to attract electrons |

| Electrophilicity Index (ω) | μ2 / (2η) | Measure of electrophilic character |

Theoretical Assessment of Solvent Effects on Electronic and Optical Properties

The properties of a molecule can be significantly influenced by its surrounding environment, particularly the solvent in which it is dissolved. Computational models are employed to simulate these solvent effects and predict how the molecule's electronic and optical properties will change.

Application of Polarizable Continuum Models (PCM) in Simulating Solution-Phase Behavior

The Polarizable Continuum Model (PCM) is a widely used computational method to account for the effects of a solvent. In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed within a cavity in this continuum. This approach allows for the calculation of how the solvent's polarity affects the solute's electronic structure and properties.

By performing DFT calculations in conjunction with PCM, researchers can simulate the behavior of this compound in various solvents, from nonpolar to polar, providing insights into its solution-phase characteristics.

Influence of Solvent Polarity on Dipole Moments and Charge Transfer Characteristics

One of the key molecular properties affected by solvent polarity is the dipole moment, which is a measure of the separation of positive and negative charges within a molecule. For this compound, which possesses a permanent dipole moment due to its polar nitro and carbonyl groups, the surrounding solvent can interact with this dipole, leading to changes in its magnitude.

Computational studies have shown that for this molecule, the dipole moment increases with the increasing dielectric constant of the solvent. This indicates a greater separation of charge within the molecule in more polar environments. This phenomenon is a result of the solvent stabilizing the charge-separated state of the molecule. The increase in the dipole moment from the gas phase to a polar solvent like water can be significant, highlighting the importance of considering solvent effects in predicting molecular properties.

The change in dipole moment with solvent polarity is also indicative of intramolecular charge transfer (ICT) characteristics. The extended π-electron system of the chalcone allows for the transfer of electron density from electron-donating parts of the molecule to electron-accepting parts upon excitation. The presence of the electron-withdrawing nitro group in this compound facilitates this charge transfer. Polar solvents can stabilize the charge-transfer excited state, leading to observable changes in the molecule's spectroscopic properties.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

|---|---|---|

| Gas Phase | 1.00 | Data not available |

| n-Hexane | 1.88 | Data not available |

| Chloroform | 4.81 | Data not available |

| Acetone | 20.70 | Data not available |

| Ethanol | 24.55 | Data not available |

| Water | 78.39 | Data not available |

Theoretical Studies of Nonlinear Optical (NLO) Properties

Theoretical investigations into the nonlinear optical (NLO) properties of organic molecules like chalcones are crucial for the development of new materials for photonic and optoelectronic applications. For this compound, computational and quantum chemical methods, particularly Density Functional Theory (DFT), have been employed to understand its electronic and optical responses. These studies calculate key parameters that dictate NLO activity and help establish relationships between the molecule's structure and its potential performance in NLO devices. researchgate.netaip.org

Calculation of Static and Dynamic Dipole Moments, Linear Polarizabilities, and Hyperpolarizabilities (First and Second Order)

The NLO properties of this compound have been investigated using quantum chemical calculations. The static and dynamic molecular parameters, including the dipole moment (μ), linear polarizability (α), and first (β) and second (γ) hyperpolarizabilities, were determined using the DFT method with the B3LYP functional and a 6-311+G(d) basis set. researchgate.net These calculations were performed for the molecule in a vacuum (gas phase) and simulated solvent environments (protic and aprotic) to assess the impact of environmental polarity. researchgate.net

The dipole moment is a measure of the asymmetry of the molecular charge distribution. The linear polarizability describes the linear response of the electron cloud to an applied electric field, while hyperpolarizabilities describe the nonlinear responses. aip.org These parameters are essential for predicting the efficiency of NLO materials. aip.org

Calculations were performed under both static conditions (zero frequency) and dynamic conditions, specifically at a frequency of 1064 nm, which is a common wavelength used in NLO experiments. researchgate.net The results from these theoretical studies provide a fundamental understanding of the molecule's response to electric fields.

Table 1: Calculated NLO Properties of this compound Data derived from studies using the DFT/B3LYP/6-311+G(d) level of theory. Static values are for a zero-frequency electric field, while dynamic values are calculated at 1064 nm. researchgate.net

| Property | Symbol | Unit | Static Value (a.u.) | Dynamic Value (a.u.) |

| Dipole Moment | μ | Debye | Value | Value |

| Average Polarizability | <α> | a.u. (10⁻²⁴ esu) | Value | Value |

| First Hyperpolarizability | β | a.u. (10⁻³⁰ esu) | Value | Value |

| Second Hyperpolarizability | γ | a.u. (10⁻³⁶ esu) | Value | Value |

Note: Specific numerical values from the source were not provided in the abstract; this table serves as a template for the type of data generated in such computational studies.

Elucidation of Structure-Property Relationships for Potential NLO Material Applications

The molecular structure of chalcones is key to their NLO properties. The typical chalcone framework consists of two aromatic rings linked by an α,β-unsaturated carbonyl system, which acts as a π-conjugated bridge. This structure facilitates intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group, a critical feature for second-order NLO activity. usm.my

In this compound, the 4-nitrophenyl group serves as a potent electron-withdrawing group (acceptor), while the phenyl group acts as the donor part of the molecule. The propenone bridge allows for efficient electronic communication between these two moieties. Theoretical studies have shown that the substitution of a nitro group (NO₂) significantly enhances the NLO properties compared to other substituents like a methyl group (CH₃). researchgate.net The presence of the NO₂ group increases the ground-state dipole moment and, more importantly, leads to a substantial increase in the first hyperpolarizability (β), which is a direct measure of the second-order NLO response. researchgate.net

The near-planar structure of the molecule, with a small dihedral angle between the two benzene rings, further promotes π-electron delocalization across the entire molecule, which is beneficial for NLO activity. nih.gov The configuration of the keto group with respect to the double bond is typically s-cis. nih.gov Computational studies that simulate different solvent environments have revealed that the NLO properties, particularly the hyperpolarizabilities, are sensitive to the polarity of the medium. researchgate.net This solvatochromic behavior, where properties change with solvent polarity, further supports the presence of significant intramolecular charge transfer. researchgate.net These structure-property insights confirm that this compound is a promising candidate for NLO applications due to its optimized molecular design for efficient charge transfer.

Reactivity and Derivatization Strategies of 2e 1 4 Nitrophenyl 3 Phenylprop 2 En 1 One

Chemical Transformations of the α,β-Unsaturated Carbonyl Moiety

The core reactivity of the chalcone (B49325) structure is dominated by the 1,3-diaryl-2-propen-1-one system. This conjugated enone is an ambident electrophile, susceptible to nucleophilic attack at both the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition) researchgate.net.

Michael Addition Reactions and Conjugate Acceptor Properties

The α,β-unsaturated carbonyl system in (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one makes it an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. jchemrev.comwikipedia.org This reaction is a cornerstone for carbon-carbon bond formation and is widely used in organic synthesis. wikipedia.orgsctunisie.org The electrophilicity of the β-carbon is enhanced by the electron-withdrawing nature of both the adjacent carbonyl group and the 4-nitrophenyl substituent.

A notable example is the Michael addition of nitroalkanes. The reaction of chalcones with nitromethane, often promoted by a base, yields 1,3-diaryl-4-nitro-1-butanones. sctunisie.orgedu.krdbuchler-gmbh.com These products are valuable synthetic intermediates. For instance, research has demonstrated the successful synthesis of these adducts under various conditions, including microwave irradiation without a solvent.

| Entry | Chalcone Substituent (Ar) | Chalcone Substituent (Ar') | Product | Yield (%) |

|---|---|---|---|---|

| 1 | C₆H₅ | p-NO₂C₆H₄ | 3-phenyl-1-(4-nitrophenyl)-4-nitro-1-butanone | Data Not Available |

| 2 | p-ClC₆H₄ | C₆H₅ | 3-(4-chlorophenyl)-1-phenyl-4-nitro-1-butanone | 74 |

| 3 | p-NO₂C₆H₄ | C₆H₅ | 3-(4-nitrophenyl)-1-phenyl-4-nitro-1-butanone | 72 |

| 4 | p-MeOC₆H₄ | p-NO₂C₆H₄ | 3-(4-methoxyphenyl)-1-(4-nitrophenyl)-4-nitro-1-butanone | 82 |

The reaction proceeds via the formation of a resonance-stabilized carbanion from the nitroalkane (the Michael donor) in the presence of a base. This nucleophile then attacks the β-carbon of the chalcone (the Michael acceptor), leading to the formation of a new carbon-carbon bond and a final adduct after protonation. wikipedia.orgyoutube.com This reactivity extends to biological thiols, such as cysteine residues in proteins, where the chalcone scaffold can form covalent adducts, a mechanism often linked to its biological activities. jchemrev.comnih.gov

Cycloaddition Reactions (e.g., [4+2] and [2+2] cycloadditions)

The double bond of the enone system in chalcones can participate in cycloaddition reactions, providing pathways to various cyclic and heterocyclic structures.

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions of chalcones are a well-established method for constructing cyclobutane rings. acs.org Recent studies have shown that visible light can trigger a catalyst- and template-free [2+2] cycloaddition of chalcones in a solid-state water suspension. This green chemistry approach yields syn-cyclobutane diastereomers with high yields and excellent selectivity. acs.org

[4+2] Cycloadditions (Diels-Alder Reactions): While the enone system itself is an electron-deficient dienophile, derivatization can lead to Diels-Alder-type reactions. For example, chalcones can be involved in cascade reactions to build complex molecular architectures.

1,3-Dipolar Cycloadditions: The α,β-unsaturated system is also a prime substrate for 1,3-dipolar cycloadditions. A common example is the reaction with hydrazines to form pyrazoline rings. Chalcones react with aryl hydrazides through a Michael addition-cyclization sequence to generate pyrazole scaffolds. frontiersin.org For instance, the reaction of a chalcone with hydrazine hydrate in refluxing ethanol can yield the corresponding 5-substituted pyrazoline derivative. biointerfaceresearch.com These reactions are crucial for the synthesis of five-membered heterocyclic compounds.

Functional Group Interconversions on the Aromatic Rings

The two aromatic rings of this compound offer additional sites for chemical modification, allowing for the synthesis of a diverse library of derivatives.

Reduction of the Nitro Group to an Amino Functionality

The nitro group on the A-ring is readily reduced to a primary amino group, a key transformation that significantly alters the electronic and biological properties of the molecule. This conversion opens up a vast number of subsequent derivatization possibilities for the resulting aniline derivative. A variety of reducing agents and conditions can be employed to achieve this transformation with high chemoselectivity, leaving the α,β-unsaturated carbonyl system intact.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source.

Metal-Acid Systems: Classic methods involve the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). youtube.com

Other Reagents: Zinc and ammonium chloride in an aqueous medium provides a milder, greener alternative. frontiersin.org

The choice of reagent can be critical for achieving selectivity in polyfunctional molecules.

| Reagent/Conditions | Substrate | Product | Yield (%) |

|---|---|---|---|

| 10% Pd/C, H₂, transfer hydrogenation | 4-Nitroacetophenone | 4-Aminoacetophenone | High (General Method) |

| Sn/HCl | 4-Nitroacetophenone | 4-Aminoacetophenone | ~46% |

| Zn/NH₄Cl | 4-Nitroacetophenone | 4-Aminoacetophenone | ~25% |

| Fe/HCl or Fe/AcOH | Aromatic Nitro Compounds | Aromatic Amines | Widely Used |

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

Electrophilic aromatic substitution (EAS) provides a route to introduce new functional groups onto the phenyl rings. The feasibility and regioselectivity of such reactions are governed by the existing substituents.

Ring A (4-nitrophenyl ring): This ring is strongly deactivated towards electrophilic attack. The nitro group and the carbonyl group are both powerful electron-withdrawing groups, which reduce the nucleophilicity of the aromatic ring and direct incoming electrophiles to the meta position. Under typical EAS conditions, this ring is generally unreactive. youtube.com

Oxidation Reactions (e.g., potential oxidation of furan-substituted analogs)

While the chalcone core itself is generally stable to oxidation, analogs where one or both of the phenyl rings are replaced by other heterocycles, such as furan, exhibit unique reactivity. Furan-based chalcone analogs are of significant interest in medicinal chemistry. tandfonline.comiiarjournals.orgnih.gov

The furan ring is susceptible to oxidation, which can lead to oxidative ring-opening or other transformations. For example, the reaction of furan-chalcone analogs with certain oxidizing agents can cleave the furan ring to generate 1,4-dicarbonyl compounds. The antioxidant properties of furan derivatives have also been studied, indicating that the furan moiety can act as a scavenger of free radicals. researchgate.net Studies on 2-(p-phenyl substituted styryl)-furans, which are structural analogs of chalcones, have shown that their antioxidant properties are highly dependent on the nature of the substituents on the phenyl ring. researchgate.net Electron-withdrawing groups like nitro groups tend to decrease the antioxidant activity. researchgate.net

Synthesis of Bioactive Heterocyclic Derivatives from the Chalcone Scaffold

The chalcone scaffold, characterized by the this compound structure, is a versatile precursor in synthetic organic chemistry. Its α,β-unsaturated ketone moiety provides multiple reactive sites, making it an ideal starting material for the synthesis of a wide array of heterocyclic compounds. researchgate.netresearchgate.net These derivatives are of significant interest in medicinal chemistry due to their diverse and potent biological activities. ijnrd.orgsemanticscholar.org The reactivity of the chalcone allows for various cyclization and condensation reactions to build more complex molecular architectures, including five- and six-membered heterocyclic rings that are prevalent in many pharmaceutical agents. ijnrd.orgsemanticscholar.org

Cyclization Reactions to Form Pyrazoles, Pyrimidines, and Isoxazoles

The electrophilic nature of the carbonyl carbon and the β-carbon of the enone system in this compound allows for nucleophilic attack, leading to cyclization. This reactivity is harnessed to synthesize important heterocyclic systems like pyrazoles, pyrimidines, and isoxazoles.

Pyrazoles: These five-membered aromatic heterocycles are commonly synthesized by reacting α,β-unsaturated ketones with hydrazine derivatives. The reaction of this compound with hydrazine hydrate typically proceeds via a Michael addition of the hydrazine to the enone system, followed by intramolecular cyclization and dehydration to yield a pyrazoline. The resulting pyrazoline can then be oxidized to the corresponding aromatic pyrazole. Pyrazoles are recognized as privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities. nih.gov

Pyrimidines: Six-membered heterocyclic pyrimidine derivatives can be synthesized from chalcones through their reaction with various amidine-containing reagents. For instance, condensation of the chalcone with urea, thiourea, or guanidine in the presence of a base (like potassium hydroxide or sodium ethoxide) yields dihydropyrimidinones, dihydropyrimidinethiones, or aminopyrimidines, respectively. semanticscholar.orgpharmascholars.com These reactions are crucial as the pyrimidine nucleus is a core component of nucleic acids (DNA and RNA) and is found in numerous therapeutic agents. pharmascholars.com

Isoxazoles: The synthesis of isoxazoles from the chalcone scaffold is efficiently achieved through a cyclocondensation reaction with hydroxylamine hydrochloride. nih.gov The reaction, typically carried out in an alkaline medium, involves the initial formation of an oxime, followed by intramolecular cyclization via the attack of the oxime hydroxyl group on the β-carbon of the double bond, leading to the formation of an isoxazoline, which can subsequently be converted to the isoxazole. derpharmachemica.comipindexing.com Isoxazole rings are found in several commercial drugs, including COX-2 inhibitors. nih.govipindexing.com

| Target Heterocycle | Key Reagent | General Reaction Conditions | Resulting Product Class |

|---|---|---|---|

| Pyrazole | Hydrazine Hydrate (NH2NH2·H2O) | Reflux in a solvent like ethanol or acetic acid | Pyrazoline (can be oxidized to Pyrazole) |

| Pyrimidine | Urea (NH2CONH2) | Reflux in ethanolic potassium hydroxide | Pyrimidin-2-one derivative |

| Pyrimidine | Thiourea (NH2CSNH2) | Reflux in ethanolic potassium hydroxide | Pyrimidine-2-thione derivative |

| Isoxazole | Hydroxylamine Hydrochloride (NH2OH·HCl) | Reflux in ethanol with a base (e.g., NaOH, NaOAc) | Isoxazoline/Isoxazole derivative |

Formation of Flavonoids and Flavanones via Oxidative Cyclization

Flavonoids and flavanones are a major class of polyphenolic natural products possessing a C6-C3-C6 skeleton. encyclopedia.pub Their synthesis is a key area of study due to their significant biological activities, including antioxidant and anti-inflammatory properties. The most common synthetic route to these compounds involves the intramolecular cyclization of chalcone precursors. mdpi.com

However, it is crucial to note that the direct synthesis of flavonoids or flavanones from this compound is not feasible via standard oxidative cyclization methods. This is because the formation of the chromane ring system, characteristic of flavonoids, requires a hydroxyl group at the ortho-position (C2') of the A-ring (the phenyl ring attached to the carbonyl group). nih.govsemanticscholar.org The title compound possesses a nitro group at the para-position (C4) of the A-ring, not the required ortho-hydroxyl substituent.

The general synthesis of flavanones involves the base-catalyzed intramolecular Michael addition of a 2'-hydroxychalcone. nih.gov Flavanones can then be further oxidized to form the corresponding flavones. semanticscholar.orgrsc.org A variety of reagents and conditions have been developed for this oxidative cyclization, including palladium(II)-catalyzed reactions, which offer a versatile route to both flavones and flavanones from common intermediates. nih.govsemanticscholar.org

| Starting Material | Reaction Type | Conditions | Product |

|---|---|---|---|

| 2'-Hydroxychalcone | Intramolecular Cyclization | Acidic or basic reflux conditions | Flavanone |

| Flavanone | Oxidation | Strong oxidants (e.g., I2) or catalytic oxidation | Flavone |

| 2'-Hydroxydihydrochalcone | Palladium(II)-catalyzed Oxidative Cyclization | Pd(OAc)2, oxidant (e.g., O2, Cu(OAc)2) | Flavone or Flavanone (divergent) |

Preparation of Schiff Bases and Hydrazone Derivatives

The carbonyl group of this compound serves as a reactive site for condensation reactions with primary amino compounds to form derivatives containing a carbon-nitrogen double bond (C=N), known as imines or Schiff bases. A particularly important subclass of these derivatives is hydrazones, which are formed from the reaction with hydrazines. minarjournal.com

Hydrazones are synthesized by the acid-catalyzed condensation of the chalcone with a hydrazine derivative, such as hydrazine hydrate, phenylhydrazine, or 2,4-dinitrophenylhydrazine. nih.gov The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon of the chalcone, followed by the elimination of a water molecule to form the C=N bond of the hydrazone. researchgate.net This derivatization is often straightforward and results in stable, crystalline products. nih.govdiscoveryjournals.org The resulting hydrazone derivatives have their own distinct chemical properties and biological activities, including antimicrobial and antioxidant effects. nih.govnih.gov

| Reagent | Reaction Conditions | Product Name |

|---|---|---|

| Hydrazine Hydrate | Acid catalyst (e.g., acetic acid), reflux in ethanol | This compound hydrazone |

| Phenylhydrazine | Acid catalyst, reflux in ethanol | This compound phenylhydrazone |

| 2,4-Dinitrophenylhydrazine | Acid catalyst (e.g., H2SO4), ethanol | This compound 2,4-dinitrophenylhydrazone |

Mechanistic Investigations of Biological Activities of 2e 1 4 Nitrophenyl 3 Phenylprop 2 En 1 One and Its Analogs

Mechanistic Insights into Antimicrobial Activity (Antibacterial, Antifungal, Antiparasitic)

Chalcone (B49325) derivatives have been recognized for their potential as antimicrobial agents. Their mechanisms of action are multifaceted, often involving the disruption of essential cellular processes in bacteria, fungi, and parasites.

Inhibition Mechanisms of Key Microbial Enzymes (e.g., DNA gyrase B, UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), glucosamine-6-phosphate synthase, acetylcholinesterase, butyrylcholinesterase)

While direct inhibitory studies on (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one against a broad range of microbial enzymes are not extensively detailed in the available literature, the general activity of chalcones and related flavonoids suggests potential interactions with several key enzymes crucial for microbial survival.

DNA gyrase B: DNA gyrase is a vital bacterial enzyme that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. nih.govyoutube.com Its inhibition leads to the disruption of these fundamental cellular processes, ultimately causing bacterial cell death. DNA gyrase is a validated target for synthetic chalcones, which have shown activity against both Gram-positive and Gram-negative bacteria by targeting this enzyme. nih.gov

UDP-N-acetylglucosamine enolpyruvyl transferase (MurA): The MurA enzyme catalyzes the first committed step in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.govpsu.edu Inhibition of MurA disrupts cell wall formation, leading to cell lysis and death. The active site of MurA is a known target for various inhibitors, and its essential role in bacterial survival makes it a prime target for antimicrobial drug development. nih.govpsu.edu

Glucosamine-6-phosphate synthase: This enzyme is a promising target for antimicrobial agents as it plays a crucial role in the biosynthesis of amino sugars, which are essential components of bacterial cell walls and other macromolecules. nih.govnih.gov A number of natural and synthetic compounds have been identified as inhibitors of this enzyme. nih.govnih.gov

Acetylcholinesterase and Butyrylcholinesterase: These enzymes are critical for the hydrolysis of the neurotransmitter acetylcholine (B1216132). While primarily associated with the nervous system, their inhibition can have toxic effects on certain parasites. Some chalcone derivatives have been investigated for their potential to inhibit these enzymes. nih.govresearchgate.netnih.govnih.govmdpi.comsemanticscholar.org

| Enzyme Target | Function | Potential Impact of Inhibition |

| DNA gyrase B | Introduces negative supercoils into bacterial DNA, essential for replication and transcription. nih.govyoutube.com | Disruption of DNA replication and transcription, leading to bacterial cell death. nih.gov |

| UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) | Catalyzes the first step in peptidoglycan biosynthesis, a key component of the bacterial cell wall. nih.govpsu.edu | Inhibition of cell wall synthesis, resulting in bacterial cell lysis and death. nih.gov |

| Glucosamine-6-phosphate synthase | Involved in the biosynthesis of essential amino sugars for bacterial cell structures. nih.govnih.gov | Disruption of cell wall and macromolecule synthesis, leading to antimicrobial effects. nih.gov |

| Acetylcholinesterase | Hydrolyzes the neurotransmitter acetylcholine. mdpi.com | Potential antiparasitic activity through disruption of neurotransmission. nih.govnih.gov |

| Butyrylcholinesterase | Also hydrolyzes acetylcholine and other choline (B1196258) esters. nih.govmdpi.com | Similar to acetylcholinesterase, potential for antiparasitic effects. nih.govnih.gov |

Interference with Efflux Pump Systems in Drug Resistance

A significant mechanism of antimicrobial resistance is the overexpression of efflux pumps, which are membrane proteins that actively extrude antibiotics from the bacterial cell, reducing their intracellular concentration and efficacy. nih.govnih.gov Chalcone derivatives have emerged as promising efflux pump inhibitors (EPIs). nih.govnih.govresearchgate.netdntb.gov.uascienceopen.com By inhibiting these pumps, chalcones can restore the effectiveness of conventional antibiotics against resistant strains. Studies on various chalcone derivatives have demonstrated their ability to inhibit efflux pumps in both Gram-positive and Gram-negative bacteria. nih.govresearchgate.netscienceopen.com The proposed mechanism involves the chalcones binding to the efflux pump proteins, thereby blocking their ability to transport antibiotics out of the cell. nih.gov This makes them valuable as potential adjuvants in combination therapy to combat multidrug-resistant infections.

Disruption of Microbial Cell Wall/Membrane Integrity

The microbial cell membrane is a critical barrier that maintains cellular integrity and regulates the passage of substances. Chalcone derivatives have been shown to exert their antimicrobial effects by disrupting the structure and function of this membrane. researchgate.netresearchgate.netnih.gov Studies have indicated that certain chalcones can lead to the permeabilization of the cytoplasmic membrane in Gram-positive bacteria. nih.gov This disruption can cause the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death. researchgate.net In Gram-negative bacteria, the outer membrane can act as a barrier to some chalcones; however, disruption of this outer layer can still lead to a decrease in cellular ATP levels and inhibition of macromolecular synthesis. nih.gov The ability of chalcone derivatives to target and disrupt the microbial membrane highlights a key aspect of their broad-spectrum antimicrobial potential. nih.gov

Mechanistic Insights into Anticancer and Cytotoxic Activity

The anticancer properties of this compound and its analogs are attributed to their ability to modulate critical cellular processes involved in cell proliferation and survival.

Induction of Cell Cycle Arrest at Specific Phases